molecular formula C7H7BrN2O2 B2614014 3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid CAS No. 1784369-94-3

3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid

Cat. No.: B2614014
CAS No.: 1784369-94-3
M. Wt: 231.049
InChI Key: LHUULALZSVGSSJ-UHFFFAOYSA-N
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Description

3-Bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyrazole ring, making it a part of the pyrrolopyrazine family. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .

Preparation Methods

The synthesis of 3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired compound . Industrial production methods may involve similar steps but optimized for large-scale synthesis.

Chemical Reactions Analysis

3-Bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its kinase inhibitory activity is attributed to its ability to bind to the ATP-binding site of kinases, thereby blocking their activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

3-Bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid can be compared with other pyrrolopyrazine derivatives, such as:

    5H-pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.

    6H-pyrrolo[3,4-b]pyrazine: Exhibits significant antimicrobial and antiviral activities.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities .

Properties

IUPAC Name

3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c8-5-4-2-1-3-10(4)9-6(5)7(11)12/h1-3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUULALZSVGSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=NN2C1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784369-94-3
Record name 3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid
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